1,3-Dichloro-2-fluoro-5-iodobenzene
CAS No.: 133307-08-1
Cat. No.: VC4604102
Molecular Formula: C6H2Cl2FI
Molecular Weight: 290.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133307-08-1 |
---|---|
Molecular Formula | C6H2Cl2FI |
Molecular Weight | 290.88 |
IUPAC Name | 1,3-dichloro-2-fluoro-5-iodobenzene |
Standard InChI | InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Standard InChI Key | UCQPKKMSAOKIEA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Cl)F)Cl)I |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1,3-dichloro-2-fluoro-5-iodobenzene features a benzene ring with halogen substituents at positions 1 (chlorine), 2 (fluorine), 3 (chlorine), and 5 (iodine). This ortho-, meta-, and para-halogenation pattern creates electronic asymmetry, influencing its reactivity in synthetic pathways. The SMILES notation encapsulates this substitution geometry .
Physical Properties
The compound typically presents as a pale-yellow to brown solid or liquid, depending on purity and storage conditions . Key physical properties include:
The limited solubility data necessitate preparatory techniques such as sonication in solvents like DMSO or PEG300 for experimental use .
Synthesis and Manufacturing
Industrial synthesis of 1,3-dichloro-2-fluoro-5-iodobenzene typically involves sequential halogenation of benzene derivatives. While detailed protocols are proprietary, general approaches include:
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Electrophilic Substitution: Introducing iodine via iodination of a pre-chlorinated/fluorinated benzene intermediate.
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Halex Exchange: Replacing a nitro or sulfonic group with fluorine using HF-based reagents .
The compound’s purity (97–98%) is achieved through column chromatography or recrystallization, as noted in commercial specifications .
Reactivity and Chemical Behavior
The compound’s reactivity is dominated by the electron-withdrawing effects of halogens, which activate the ring toward nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions. Key reactions include:
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Suzuki-Miyaura Coupling: The iodine atom at position 5 serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids to form biaryl structures .
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Nucleophilic Substitution: Chlorine and fluorine atoms at positions 1, 2, and 3 participate in displacement reactions with amines or alkoxides, facilitating derivatization .
The iodine substituent’s polarizability enhances oxidative addition in catalytic cycles, making the compound valuable in synthesizing complex organoiodides .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
The compound’s halogen diversity enables its use in constructing active pharmaceutical ingredients (APIs). For example, it serves as a precursor in antipsychotic and anticancer agents, where halogen atoms improve bioavailability and metabolic stability .
Material Science
In organic electronics, the compound acts as a building block for halogenated polymers with enhanced thermal stability and electronic properties .
Agrochemicals
Derivatives of 1,3-dichloro-2-fluoro-5-iodobenzene are employed in herbicides and pesticides, leveraging halogen interactions with biological targets .
Storage recommendations emphasize protection from light and moisture to prevent decomposition .
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